Dibenzo[f,h]pyrido[2,3-b]quinoxaline
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Overview
Description
Dibenzo[f,h]pyrido[2,3-b]quinoxaline is a heterocyclic compound with the molecular formula C₁₉H₁₁N₃. It is known for its rigid structure and unique electronic properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[f,h]pyrido[2,3-b]quinoxaline can be synthesized through condensation reactions involving aromatic 1,2-diamino and 1,2-diketone compounds . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dibenzo[f,h]pyrido[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
Dibenzo[f,h]pyrido[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of dibenzo[f,h]pyrido[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, in TADF materials, it facilitates efficient energy transfer through intramolecular charge transfer (ICT) and hybridized local and charge transfer (HLCT) states . This results in high photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) in OLED devices .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar structure but includes an oxygen atom in place of a nitrogen atom, leading to different electronic properties.
Dibenzo[f,h]quinoxaline: This compound lacks the pyrido ring, resulting in different chemical reactivity and applications.
Uniqueness
Dibenzo[f,h]pyrido[2,3-b]quinoxaline is unique due to its rigid structure and the presence of multiple nitrogen atoms, which contribute to its distinct electronic properties and make it suitable for advanced material applications .
Properties
CAS No. |
215-66-7 |
---|---|
Molecular Formula |
C19H11N3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
15,17,22-triazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2,4,6,8,10,12,14,16(21),17,19-undecaene |
InChI |
InChI=1S/C19H11N3/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)21-16-10-5-11-20-19(16)22-18/h1-11H |
InChI Key |
BPTMJVMGNWIWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=N5)N=C24 |
Origin of Product |
United States |
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